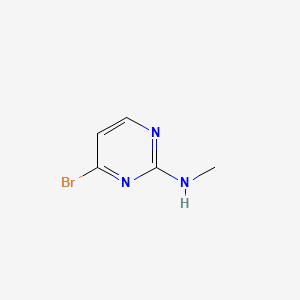

4-Bromo-N-methylpyrimidin-2-amine

Beschreibung

4-Bromo-N-methylpyrimidin-2-amine (CAS: 1209458-16-1) is a brominated pyrimidine derivative featuring a methylamine group at position 2 and a bromine atom at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . This compound serves as a key intermediate in synthesizing more complex molecules, particularly in medicinal chemistry for drug discovery .

Eigenschaften

IUPAC Name |

4-bromo-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODAKPDTWGOEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718270 | |

| Record name | 4-Bromo-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-16-1 | |

| Record name | 4-Bromo-N-methyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-methylpyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4th position. The process generally involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-methylpyrimidin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation Reactions: N-oxides of this compound.

Reduction Reactions: Dehalogenated pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)

Recent studies have identified 4-Bromo-N-methylpyrimidin-2-amine as a promising inhibitor of PRMT5, an enzyme implicated in various cancers. The compound demonstrates significant potency and selectivity in biochemical assays, making it a candidate for further development as an anticancer agent. In particular, it has been shown to disrupt protein-protein interactions critical for cancer cell proliferation .

Antimicrobial Activity

The compound exhibits antibacterial properties against multidrug-resistant pathogens, including XDR Salmonella typhi. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, suggesting potential applications in treating resistant infections .

Case Studies and Research Findings

Future Directions in Research

The ongoing research into this compound suggests several future directions:

- Optimization for Drug Development : Further modifications to enhance solubility and bioavailability may lead to more effective therapeutic agents.

- Exploration of Other Biological Targets : Investigating interactions with additional enzymes or receptors could unveil new therapeutic uses.

- Clinical Trials : The promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |

|---|---|---|---|---|

| 4-Bromo-N-methylpyrimidin-2-amine | 1209458-16-1 | C₅H₆BrN₃ | 188.02 | Br (4), N-methylamine (2) |

| 5-Bromo-N-methylpyrimidin-2-amine | - | C₅H₆BrN₃ | 188.02 | Br (5), N-methylamine (2) |

| 4-Bromo-N,N-dimethylpyrimidin-2-amine | 959240-54-1 | C₆H₈BrN₃ | 202.05 | Br (4), N,N-dimethylamine (2) |

| 5-Bromo-2-chloropyrimidin-4-amine | - | C₄H₃BrClN₃ | 208.44 | Br (5), Cl (2), NH₂ (4) |

| 6-Bromo-2-chloropyrimidin-4-amine | 1333319-66-6 | C₄H₃BrClN₃ | 208.44 | Br (6), Cl (2), NH₂ (4) |

Key Observations :

- Positional Isomerism : The bromine position significantly impacts electronic properties. For example, 4-bromo derivatives (e.g., this compound) exhibit distinct reactivity compared to 5- or 6-bromo isomers due to differences in resonance stabilization .

Crystal Structures

- This compound: Limited crystallographic data, but analogous compounds like 5-Bromo-N-methylpyrimidin-2-amine show a planar pyrimidine ring (r.m.s. deviation: 0.007 Å) with the methyl group slightly out-of-plane (0.100 Å) .

- 5-Bromo-2-chloropyrimidin-4-amine : Exhibits coplanar Br, Cl, and NH₂ groups, forming intermolecular N–H⋯N hydrogen bonds that stabilize a 2D network .

Solubility and Stability

- This compound: Limited solubility in polar solvents due to the hydrophobic bromine and methyl groups; stable under inert conditions .

- Chloro-Bromo Derivatives : Compounds like 5-Bromo-2-chloropyrimidin-4-amine exhibit higher polarity, enhancing aqueous solubility compared to methylated analogs .

Biologische Aktivität

4-Bromo-N-methylpyrimidin-2-amine is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom at the 4-position of the pyrimidine ring and a methyl group at the nitrogen of the amine, contribute to its diverse biological activities.

- Molecular Formula : C6H7BrN4

- Molecular Weight : 216.05 g/mol

- CAS Number : 1209458-16-1

The compound is synthesized through various methods, often involving substitution reactions where the bromine atom can be replaced by other nucleophiles, allowing for the creation of derivatives with potentially enhanced biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial and fungal strains. In one study, it demonstrated moderate to good inhibitory effects against specific microorganisms, suggesting its potential as an antimicrobial agent. The compound's mechanism of action may involve disrupting cellular integrity or inhibiting essential enzymes in microbial cells.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties . Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Preliminary results indicate that this compound may suppress COX activity, thereby reducing inflammation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease processes. Although the exact pathways are still under investigation, it is thought to interact with nucleic acids and proteins, impacting cellular functions and signaling pathways.

Case Studies

- Antibacterial Activity : A study focused on synthesizing derivatives of this compound revealed that some analogs exhibited enhanced antibacterial properties compared to the parent compound. These derivatives were assessed for their ability to inhibit bacterial growth and biofilm formation, indicating their potential for development as new antibiotics .

- Anti-inflammatory Research : In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation in animal models. The assessment included measuring paw edema and inflammatory cytokine levels, showing promise for future therapeutic applications .

Comparative Analysis of Biological Activity

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate to Good | Potential COX Inhibition | Interacts with nucleic acids/proteins |

| 4-Bromo-2-chloropyrimidin-5-amine | Moderate | Significant | Disrupts cell membrane integrity |

| Other Pyrimidine Derivatives | Varies | Strong | Inhibits specific enzymes |

This table highlights the comparative biological activities of related compounds, emphasizing the unique position of this compound in terms of its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.